2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a propanoyl group, and a tetrahydroquinoline moiety attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of bromine or brominating agents, organic solvents, and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process. The use of advanced purification methods, such as chromatography and recrystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, palladium catalysts, and various nucleophiles. Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield a variety of substituted benzamides, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the propanoyl group may play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The tetrahydroquinoline moiety may also contribute to the compound’s overall activity by stabilizing the interaction with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 2-bromo-1-phenylpropane
- 2-bromo-2-methylpropanoyl bromide
Uniqueness
2-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is unique due to its specific combination of functional groups and structural features. The presence of the bromine atom, propanoyl group, and tetrahydroquinoline ring in a single molecule provides distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-bromo-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-2-18(23)22-11-5-6-13-9-10-14(12-17(13)22)21-19(24)15-7-3-4-8-16(15)20/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYNOJJZSNUXNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.